
Benzoic acid, 2-hydroxy-6-pentadecyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-hydroxy-6-pentadecyl-, methyl ester, also known as methyl 2-hydroxy-6-pentadecylbenzoate, is an organic compound with the molecular formula C23H38O3. This compound is a derivative of benzoic acid and is characterized by the presence of a long pentadecyl chain attached to the benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-hydroxy-6-pentadecyl-, methyl ester typically involves the esterification of 2-hydroxy-6-pentadecylbenzoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
2-Hydroxy-6-pentadecylbenzoic acid+MethanolH2SO4Methyl 2-hydroxy-6-pentadecylbenzoate+Water
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to enhance the reaction rate and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrolysis: The ester group in benzoic acid, 2-hydroxy-6-pentadecyl-, methyl ester can undergo hydrolysis in the presence of an acid or base to yield the corresponding carboxylic acid and methanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The hydroxyl group on the benzene ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a catalyst for halogenation.
Major Products Formed
Hydrolysis: 2-Hydroxy-6-pentadecylbenzoic acid and methanol.
Reduction: 2-Hydroxy-6-pentadecylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Benzoic acid, 2-hydroxy-6-pentadecyl-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-hydroxy-6-pentadecyl-, methyl ester involves its interaction with cellular membranes and enzymes. The long hydrophobic pentadecyl chain allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, the hydroxyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Salicylic acid, 6-pentadecyl-: Similar structure but lacks the ester group.
Methyl 6-methylsalicylate: Similar ester group but with a shorter alkyl chain.
Hydroginkgolic acid: Another derivative of benzoic acid with a different alkyl chain length.
Uniqueness
Benzoic acid, 2-hydroxy-6-pentadecyl-, methyl ester is unique due to its combination of a long hydrophobic chain and a reactive ester group. This combination imparts distinct physical and chemical properties, making it valuable in various applications, particularly in the formulation of products requiring both hydrophobicity and reactivity.
Propriétés
Numéro CAS |
38449-27-3 |
|---|---|
Formule moléculaire |
C23H38O3 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
methyl 2-hydroxy-6-pentadecylbenzoate |
InChI |
InChI=1S/C23H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-18-16-19-21(24)22(20)23(25)26-2/h16,18-19,24H,3-15,17H2,1-2H3 |
Clé InChI |
KYAPUQUQNSWRIX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


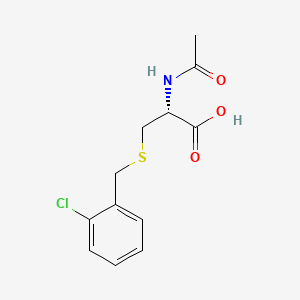
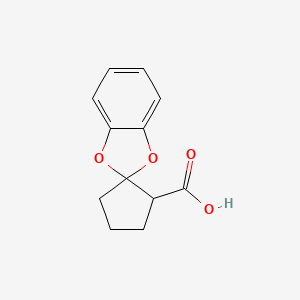
![N,N-Dimethyl-2-[(triethylgermyl)oxy]ethan-1-amine](/img/structure/B14670695.png)

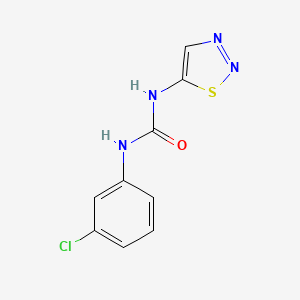

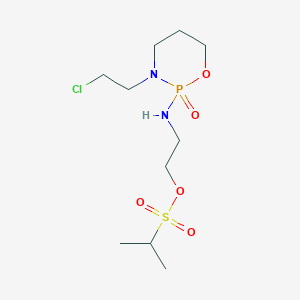
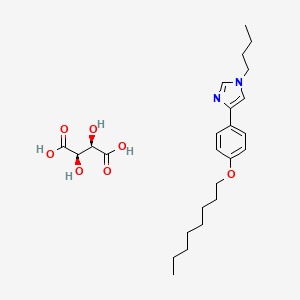



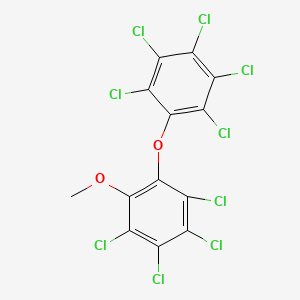
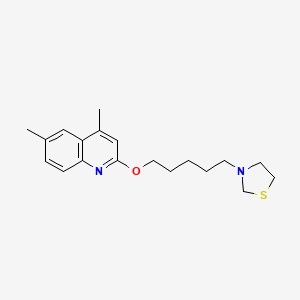
![(E)-but-2-enedioic acid;1-[2-(1,3-dioxolan-2-yl)ethyl]-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B14670759.png)
